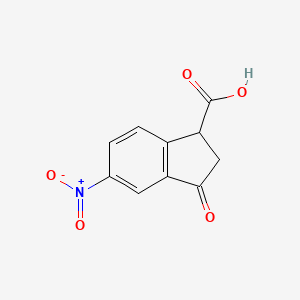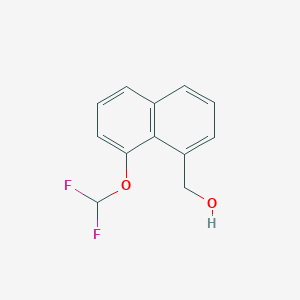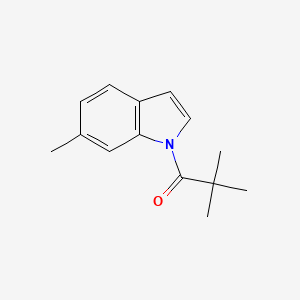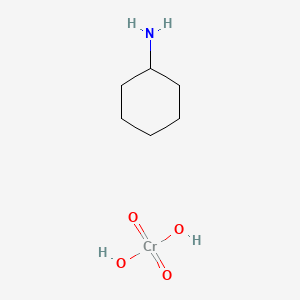
5-Nitro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid: is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the nitration of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The presence of the nitro group makes the compound susceptible to nucleophilic aromatic substitution reactions, where nucleophiles can replace the nitro group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The presence of the nitro group is particularly significant in these studies.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as precursors for drug development. The ability to modify the structure through chemical reactions makes it a versatile candidate for medicinal chemistry.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 5-Nitro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities. The keto and carboxylic acid groups also play roles in the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Amino-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid:
5-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid: The presence of a chloro group alters its chemical properties and reactivity.
Uniqueness: The presence of the nitro group in 5-Nitro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid makes it particularly reactive and versatile in chemical synthesis. This functional group allows for a wide range of chemical transformations, making the compound valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H7NO5 |
|---|---|
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
5-nitro-3-oxo-1,2-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H7NO5/c12-9-4-8(10(13)14)6-2-1-5(11(15)16)3-7(6)9/h1-3,8H,4H2,(H,13,14) |
InChI-Schlüssel |
DSONKBUOHDTUQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















